molecular formula C14H13F3N2O2 B7780780 1H-Pyrazole-4-carboxylic acid, 1-(4-methylphenyl)-5-(trifluoromethyl)-, ethyl ester CAS No. 948293-70-7

1H-Pyrazole-4-carboxylic acid, 1-(4-methylphenyl)-5-(trifluoromethyl)-, ethyl ester

Cat. No.: B7780780
CAS No.: 948293-70-7
M. Wt: 298.26 g/mol
InChI Key: URPJEWNNCOTXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole-4-carboxylic acid, 1-(4-methylphenyl)-5-(trifluoromethyl)-, ethyl ester is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group is often used in pharmaceuticals, agrochemicals, and materials science due to its ability to enhance the stability, lipophilicity, and bioavailability of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-4-carboxylic acid, 1-(4-methylphenyl)-5-(trifluoromethyl)-, ethyl ester typically involves the reaction of 4-methylphenylhydrazine with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of automated systems can help in monitoring and controlling the reaction process, thereby improving the efficiency and consistency of the production .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-4-carboxylic acid, 1-(4-methylphenyl)-5-(trifluoromethyl)-, ethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole-4-carboxylic acid derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

1H-Pyrazole-4-carboxylic acid, 1-(4-methylphenyl)-5-(trifluoromethyl)-, ethyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 1-(4-methylphenyl)-5-(trifluoromethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby increasing its potency and efficacy. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1H-Pyrazole-4-carboxylic acid, 1-(4-methylphenyl)-5-(trifluoromethyl)-, ethyl ester can be compared with other similar compounds, such as:

    Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: Similar structure but with a chlorine substituent instead of a methyl group.

    Ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: Contains a methoxy group instead of a methyl group.

    Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: Features a nitro group in place of the methyl group.

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical and physical properties, as well as their applications and effectiveness .

Properties

IUPAC Name

ethyl 1-(4-methylphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2/c1-3-21-13(20)11-8-18-19(12(11)14(15,16)17)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPJEWNNCOTXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001154341
Record name Ethyl 1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948293-70-7
Record name Ethyl 1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948293-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.